molecular formula C18H22N2O3 B11188626 Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11188626
M. Wt: 314.4 g/mol
InChI Key: NRHZSLGYHPYTQF-UHFFFAOYSA-N
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Description

Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a cycloheptyl ring, a naphthyridine core, and a carboxylate ester group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the cycloheptyl and ester groups. Key steps may include:

    Formation of the Naphthyridine Core: This can be achieved through a condensation reaction between appropriate pyridine derivatives.

    Cycloheptyl Ring Introduction: The cycloheptyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Methyl 6-cycloheptyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 6-cycloheptyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C18H22N2O3/c1-12-14(18(22)23-2)11-15-16(19-12)9-10-20(17(15)21)13-7-5-3-4-6-8-13/h9-11,13H,3-8H2,1-2H3

InChI Key

NRHZSLGYHPYTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3CCCCCC3)C(=O)OC

Origin of Product

United States

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